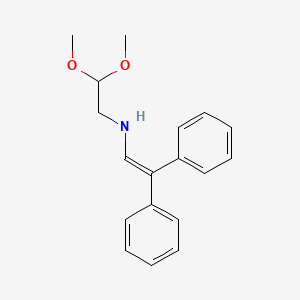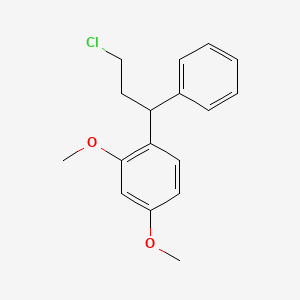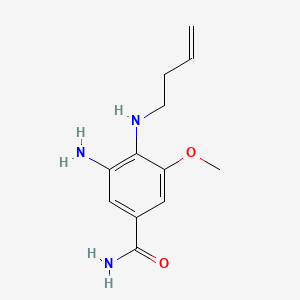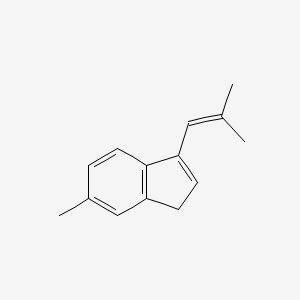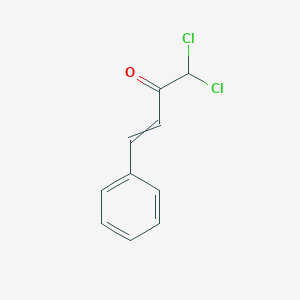
1,1-Dichloro-4-phenylbut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C10H8Cl2O It is a chlorinated derivative of 4-phenylbut-3-en-2-one and is known for its unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-4-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-phenylbut-3-en-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to achieve the desired product.
化学反応の分析
Types of Reactions
1,1-Dichloro-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 4-phenylbut-3-en-2-one or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in anhydrous conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylbutenones, while reduction reactions typically produce phenylbutenones or phenylbutanones.
科学的研究の応用
1,1-Dichloro-4-phenylbut-3-en-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1,1-dichloro-4-phenylbut-3-en-2-one involves its reactivity with nucleophiles and electrophiles. The presence of the dichloro group makes the compound highly reactive towards nucleophilic substitution reactions. The phenyl group provides stability and influences the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
類似化合物との比較
1,1-Dichloro-4-phenylbut-3-en-2-one can be compared with other similar compounds such as:
4-Phenylbut-3-en-2-one: Lacks the dichloro substitution, making it less reactive in nucleophilic substitution reactions.
1,1,1-Trifluoro-4-phenylbut-3-en-2-one: Contains trifluoromethyl groups instead of chlorine, leading to different reactivity and applications.
1,1-Dibromo-4-phenylbut-3-en-2-one: Similar structure but with bromine atoms, which can affect the compound’s reactivity and selectivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the dichloro group, making it a valuable compound in various chemical and industrial applications.
特性
CAS番号 |
655238-55-4 |
|---|---|
分子式 |
C10H8Cl2O |
分子量 |
215.07 g/mol |
IUPAC名 |
1,1-dichloro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H8Cl2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-7,10H |
InChIキー |
BVIVIPTXJZESJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


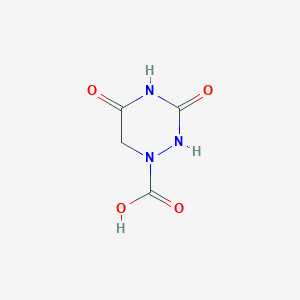
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
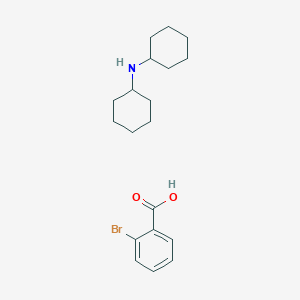
![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
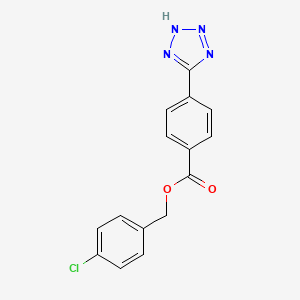
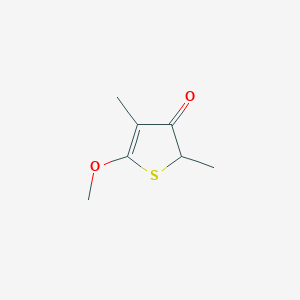
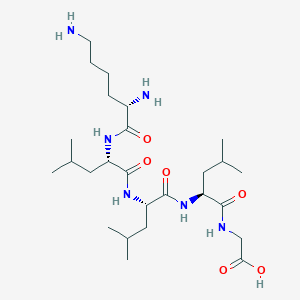
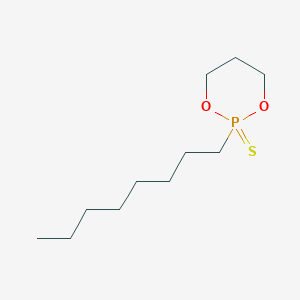
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)
